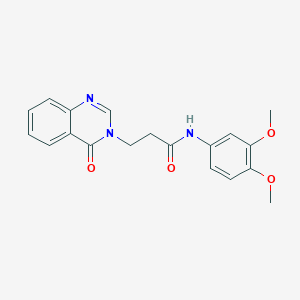

![molecular formula C13H11ClN2O2 B508415 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-38-6](/img/structure/B508415.png)

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Übersicht

Beschreibung

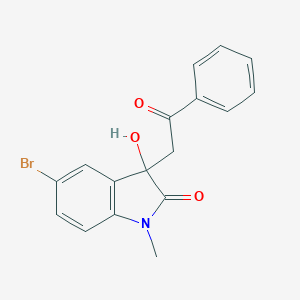

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 . It is used for research purposes .

Molecular Structure Analysis

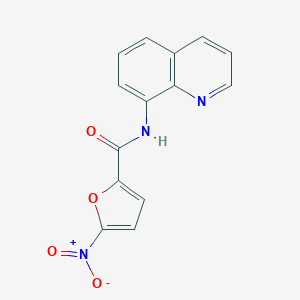

The structure of a similar compound, pyridin-4-ylmethyl 4-nitrobenzoate, was determined by the single-crystal X-ray diffraction method . The compound crystallized in a monoclinic system, P21/n, and the unit cell parameters are, a = 9.981(2), b = 12.347(3), c = 10.161(3)Å, β = 101.450(9), Z = 4, V = 1227.3(5)Å3 .Physical And Chemical Properties Analysis

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” has a molecular weight of 262.7 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Supramolecular Assembly

Research indicates that compounds similar to 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can form complex hydrogen-bonded structures, exhibiting potential for the development of novel supramolecular assemblies. Lemmerer and Bourne (2012) described how benzoic acid derivatives assemble into chains and ribbons via hydrogen bonding, demonstrating the structural versatility of these compounds in forming extended networks (Lemmerer & Bourne, 2012).

Luminescence and Photophysical Properties

Srivastava et al. (2017) explored pyridyl substituted benzamides that exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These findings highlight the potential of pyridin-4-ylmethyl derivatives in developing materials with advanced optical properties (Srivastava et al., 2017).

Coordination Chemistry and Metal Complexes

Woodburn et al. (2010) investigated the complexation of similar compounds with metals, revealing their potential in creating diverse coordination compounds with various metals, which could be significant for catalysis and material sciences (Woodburn et al., 2010).

Photovoltaic Applications

Zhang and Wang (2018) conducted a combined experimental and computational study on a structurally related molecule, focusing on its application in solar cells. Their work illustrates how the anchoring groups in the molecule can enhance its adsorption properties, potentially improving the efficiency of perovskite solar cells (Zhang & Wang, 2018).

Gas Separation and Adsorption

Ma et al. (2020) synthesized an amino-decorated porous metal-organic framework utilizing a derivative of 3-amino-4-(pyridin-4-yl)benzoic acid. This framework exhibited high selectivity for CO2/N2 and C2 hydrocarbons over CH4, as well as significant iodine adsorption capacity, indicating its usefulness in gas separation and environmental remediation (Ma et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-(pyridin-4-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-2-1-10(13(17)18)7-12(11)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZYALXKNRPJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NCC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235110 | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid | |

CAS RN |

878714-38-6 | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878714-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B508360.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)

![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)

![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B508458.png)